molecular formula C8H6ClIO B2673524 2-(2-Chloro-4-iodophenyl)oxirane CAS No. 2354570-39-9

2-(2-Chloro-4-iodophenyl)oxirane

Cat. No.: B2673524
CAS No.: 2354570-39-9
M. Wt: 280.49
InChI Key: HSSNKZZWVDMDCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chloro-4-iodophenyl)oxirane is a chemical compound that belongs to the class of oxiranes. It has gained significant attention in scientific research due to its potential biological activity and various applications in different fields.

Preparation Methods

The synthesis of 2-(2-Chloro-4-iodophenyl)oxirane can be achieved through various methods. One common approach involves the epoxidation of the corresponding alkene using an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA). The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high selectivity and yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

2-(2-Chloro-4-iodophenyl)oxirane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various products depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the oxirane ring into different functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles such as amines or thiols. Common reagents used in these reactions include m-CPBA for oxidation, lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions.

Scientific Research Applications

2-(2-Chloro-4-iodophenyl)oxirane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for studies related to enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-iodophenyl)oxirane involves the interaction of its oxirane ring with various molecular targets. The compound can undergo nucleophilic attack by biological molecules, leading to the formation of covalent bonds and subsequent biological effects. The specific pathways and targets involved depend on the context of its use, such as enzyme inhibition or receptor binding .

Comparison with Similar Compounds

2-(2-Chloro-4-iodophenyl)oxirane can be compared with other similar compounds, such as:

    2-(4-Phenoxyphenyl)oxirane: Another oxirane compound with different substituents, leading to variations in reactivity and applications.

    2-(2-Bromo-4-iodophenyl)oxirane: Similar structure but with a bromine atom instead of chlorine, affecting its chemical properties and reactivity

Properties

IUPAC Name

2-(2-chloro-4-iodophenyl)oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClIO/c9-7-3-5(10)1-2-6(7)8-4-11-8/h1-3,8H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSSNKZZWVDMDCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=C(C=C(C=C2)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.